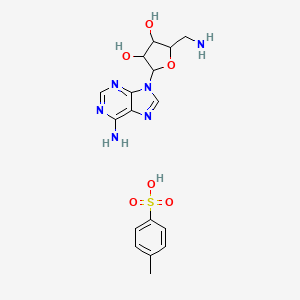
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate involves multiple steps, including the esterification of D-arabino-2-heptulopyranosidonic acid followed by phosphorylation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped with the necessary technology to handle complex organic syntheses. The process involves large-scale reactions under stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Utilized in studies involving carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and certain types of cancer.
Industry: Employed in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting various biochemical processes. The compound’s phosphate group plays a crucial role in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate: Lacks the phosphate group, resulting in different chemical properties and biological activities.
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenyl phosphate):
Uniqueness
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate is unique due to its specific structure, which includes both a methyl ester and a phosphate group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H17O10P |
|---|---|
Poids moléculaire |
316.20 g/mol |
Nom IUPAC |
methyl 4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate |
InChI |
InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15) |
Clé InChI |
KJQADXROFHHYNJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
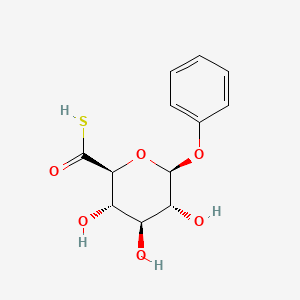

![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
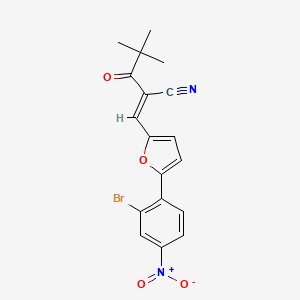
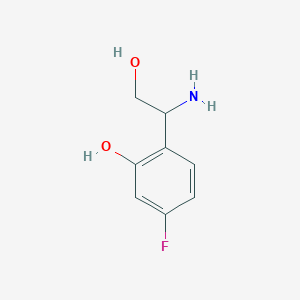
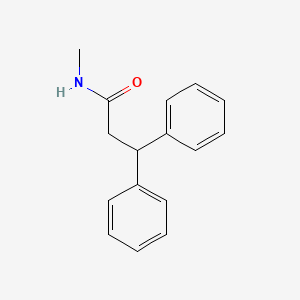
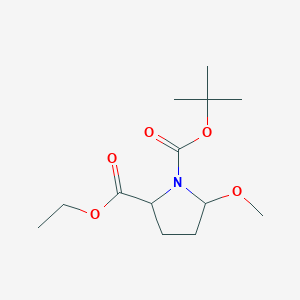

![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)

![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
